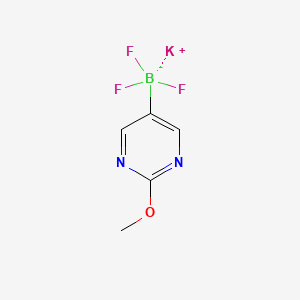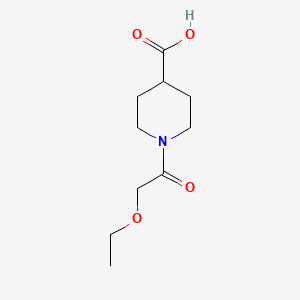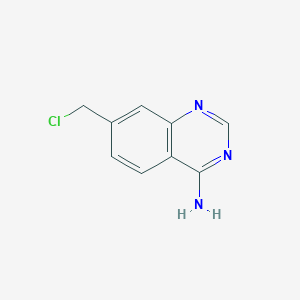
7-(Chloromethyl)quinazolin-4-amine
Vue d'ensemble
Description
7-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a double-ring heterocyclic compound with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives involves their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .Molecular Structure Analysis
The molecular structure of 7-(Chloromethyl)quinazolin-4-amine consists of a quinazoline core with a chloromethyl group attached at the 7th position and an amine group at the 4th position .Chemical Reactions Analysis
Quinazoline derivatives have been the subject of numerous chemical reaction studies. For instance, the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generates the enaminone intermediate, which upon acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .Applications De Recherche Scientifique
Anti-Cancer Activity
Quinazoline derivatives have been reported to exhibit promising characteristics as anticancer agents against various tumors . The unique structure of quinazoline allows it to interact with cancer cells, inhibiting their growth and proliferation.
Anti-Inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions.
Anti-Bacterial Activity
Quinazoline and its derivatives have shown significant antibacterial activity . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.
Anti-Diabetic Activity
Some quinazoline derivatives have been found to exhibit anti-diabetic activity . They can help regulate blood sugar levels, which is crucial in managing diabetes.
Inhibition of Biofilm Formation
Certain quinazoline-based derivatives are known to inhibit the quorum sensing transcriptional regulator PqsR in P. aeruginosa, thereby attenuating biofilm formation . This property is particularly useful in preventing the formation of bacterial biofilms that are often resistant to antibiotics.
Mécanisme D'action
Target of Action
The primary targets of 7-(Chloromethyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to have broad-spectrum antimicrobial properties .
Mode of Action
7-(Chloromethyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound is effective at relatively low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of the action of 7-(Chloromethyl)quinazolin-4-amine is the inhibition of biofilm formation and other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .
Action Environment
The action of 7-(Chloromethyl)quinazolin-4-amine is influenced by the bacterial environment. Its effectiveness at sub-MICs suggests it may be effective in environments with low concentrations of the compound . .
Safety and Hazards
When handling 7-(Chloromethyl)quinazolin-4-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Quinazoline derivatives have shown potential in various therapeutic areas, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Propriétés
IUPAC Name |
7-(chloromethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBGJHROIMMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650610 | |
| Record name | 7-(Chloromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
323591-38-4 | |
| Record name | 7-(Chloromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 323591-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)
![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
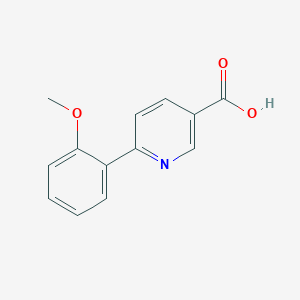

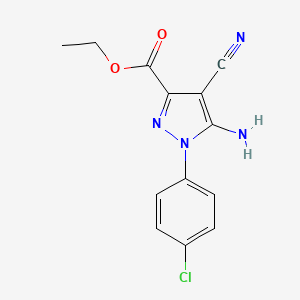
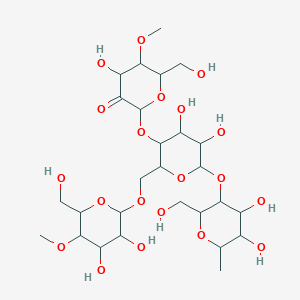

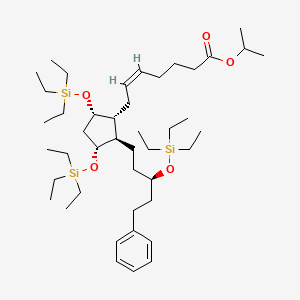

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)
